molecular formula C20H21NO2 B5554194 1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone

1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone

Cat. No. B5554194
M. Wt: 307.4 g/mol
InChI Key: GWCMAUNNDBFXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone, commonly known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane receptor that plays a crucial role in the innate immune response to bacterial pathogens. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases.

Scientific Research Applications

Anti-Cancer Applications

A newly synthesized derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, exhibits high antiproliferative activity. This compound acts by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, blocking the cell cycle in the G(2)/M phase, and potentially inducing cell death by apoptosis (L. D. Via et al., 2008).

Catalytic Applications

Another study involves the catalytic oxidation of hydrocarbons to alcohols, ketones, and quinones using Oxone and a complex containing 1,4,7-trimethyl-1,4,7-triazacyclononane. This process efficiently oxidizes benzene to p-quinone among other transformations, suggesting potential applications in synthetic chemistry and industrial processes (G. B. Shul’pin et al., 2012).

Corrosion Inhibition

Quinoxalin-6-yl derivatives, including compounds structurally related to the query compound, have been investigated as corrosion inhibitors for mild steel in hydrochloric acid. These studies reveal the potential of such compounds in protecting metal surfaces against corrosion, which is vital for extending the lifespan of metal structures in corrosive environments (L. Olasunkanmi et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the specific conditions under which it’s used. Proper handling and storage would be crucial to ensure safety .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis process, and studying its behavior under various conditions .

properties

IUPAC Name

1-phenyl-2-[(2,2,4-trimethyl-1H-quinolin-6-yl)oxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14-12-20(2,3)21-18-10-9-16(11-17(14)18)23-13-19(22)15-7-5-4-6-8-15/h4-12,21H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCMAUNNDBFXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OCC(=O)C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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